1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound contains a morpholine ring, a triazole moiety, and a pyridazine structure, which contribute to its biological activity and pharmacological properties.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings. It is primarily sourced from synthetic processes involving various chemical reactions that introduce the morpholine and triazole functionalities into the molecular framework. The compound's classification within medicinal chemistry suggests its potential utility in drug development, particularly as a candidate for therapeutic agents targeting specific biological pathways.
The synthesis of 1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one typically involves multi-step reactions:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular formula for 1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one is , with a molecular weight of approximately 453.55 g/mol.
The InChIKey for this compound is YZJWVFZLSAHUJK-UHFFFAOYSA-N, which can be used for database searches to find additional information about its properties and related compounds.
The compound may participate in various chemical reactions due to its functional groups:
Each reaction pathway offers insights into potential modifications that could enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one likely involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures may inhibit certain kinases or modulate signaling pathways related to cell proliferation or apoptosis.
Research indicates that derivatives containing morpholine and triazole rings demonstrate significant activity against various cancer cell lines, suggesting potential applications in oncology.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its heteroatom content.
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry can be employed to confirm structural integrity and purity.
1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one holds promise in pharmaceutical research as a lead compound for developing new therapeutic agents targeting diseases such as cancer or neurodegenerative disorders. Its unique structural features may allow it to interact selectively with biological targets, leading to innovative treatment options.
CAS No.: 525-82-6
CAS No.: 16903-37-0
CAS No.: 24622-61-5
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3